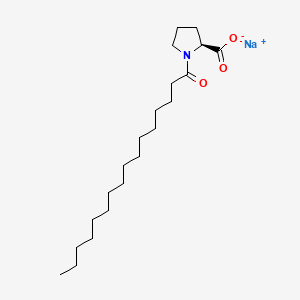

1-(1-Oxohexadecyl)-L-proline sodium salt

概要

説明

“1-(1-Oxohexadecyl)-L-proline sodium salt” is a chemical compound with the molecular formula C21H38NNaO3 and a molecular weight of 375.5 g/mol . It is categorized as an anionic surfactant .

Physical And Chemical Properties Analysis

“1-(1-Oxohexadecyl)-L-proline sodium salt” appears as a solid and is soluble in water . It is stable and biodegradable . It exhibits excellent cleansing, emulsifying, dispersing, wetting, solubilizing, foaming, lubricating, antirust, and anticorrosive abilities . It is a mild surfactant and is suitable for “non-sulfate” formula systems .科学的研究の応用

Cosmetics and Personal Care Products

Sodium palmitoyl proline is used as a conditioning agent in personal care products . It has good compatibility with skin and hair, making it suitable for sensitive skin . It contributes to a soft feeling on the skin and helps cosmetic pigments stay blended in a formula .

Hydration and Moisture Retention

The proline component of sodium palmitoyl proline can help shore up skin’s natural supportive elements while the palmitic acid portion prevents moisture loss . This makes it an effective ingredient in moisturizing skincare products.

Soothing Sensitive or Irritated Skin

Sodium palmitoyl proline is specially designed for sensitive or irritated skin, as it inhibits inflammatory mediators . This makes it a key ingredient in products aimed at soothing and calming the skin.

Lightening Skin

Sodium palmitoyl proline has a lightening effect on the skin. It has a simultaneous action that inhibits both inflammatory pigmentation and basal pigmentation . This makes it useful in products designed to lighten the skin or reduce the appearance of dark spots.

Machinery Use

Sodium palmitoyl proline can be used as a cleansing agent, anticorrosive agent, and antirust agent in machinery . This highlights its versatility and wide range of applications beyond personal care products.

Research on Immune Function

Protein S-palmitoylation, a process involving the attachment of palmitoyl groups to proteins, plays crucial roles in immune function . Sodium palmitoyl proline, due to its palmitoyl component, can be used in research studying these processes.

Lipid Nanodiscs Synthesis

Sodium palmitoyl proline has been used in the synthesis of lipid nanodiscs for use in native mass spectrometry applications . This highlights its importance in advanced scientific research and technology.

Therapeutic Approach for Immunologic Diseases

Aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases . Therefore, targeting palmitoylation, a process in which sodium palmitoyl proline could play a role, is a novel therapeutic approach for treating human immunologic diseases .

Safety and Hazards

“1-(1-Oxohexadecyl)-L-proline sodium salt” is flammable and can cause irritation to the skin, eye, and respiratory system . Harmful products of combustion include CO and CO2 . It can cause burning when in contact with strong oxidants . It may be hazardous to the environment, and special attention should be given to water bodies .

作用機序

Target of Action

Sodium palmitoyl proline, also known as 1-(1-Oxohexadecyl)-L-proline sodium salt, is a complex compoundSimilar compounds such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine are known to interact with lipid bilayers, suggesting that sodium palmitoyl proline may have a similar target.

Mode of Action

It is likely that it interacts with its targets through hydrophobic interactions and hydrogen bonding, given its structural similarity to other lipid compounds .

Biochemical Pathways

Lipid compounds similar to sodium palmitoyl proline are known to play crucial roles in various cellular processes, including signal transduction, membrane fluidity, and the formation of lipid rafts .

特性

IUPAC Name |

sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIFNLAZXVYJDI-FYZYNONXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58725-33-0 | |

| Record name | Sodium palmitoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-oxo-1-palmitoyl-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PALMITOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L053FRFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for sodium palmitoyl proline in reducing skin pigmentation?

A1: The abstract does not provide a specific mechanism of action for sodium palmitoyl proline in reducing skin pigmentation. While the abstract mentions the composition is "capable of effectively inhibiting excessive secretion of melanin" [], it does not specifically attribute this effect to sodium palmitoyl proline. Further research is needed to determine the specific role and mechanism of sodium palmitoyl proline in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)

![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)

![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)

![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)